molecular formula C5H3IN2 B11886005 5-Iodo-1H-pyrrole-2-carbonitrile

5-Iodo-1H-pyrrole-2-carbonitrile

Cat. No.: B11886005
M. Wt: 218.00 g/mol
InChI Key: ZNMQUFWVDRQHRU-UHFFFAOYSA-N
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Description

5-Iodo-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features an iodine atom attached to a pyrrole ring, with a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1H-pyrrole-2-carbonitrile typically involves the iodination of a pyrrole derivative. One common method involves the reaction of 1H-pyrrole-2-carbonitrile with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrrole-2-carbonitrile, while oxidation might produce a pyrrole-2-carboxylic acid derivative.

Scientific Research Applications

5-Iodo-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Iodo-1H-pyrrole-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and nitrile group can participate in various interactions, such as hydrogen bonding or halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.

    5-Chloro-1H-pyrrole-2-carbonitrile:

Uniqueness

5-Iodo-1H-pyrrole-2-carbonitrile is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C5H3IN2

Molecular Weight

218.00 g/mol

IUPAC Name

5-iodo-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C5H3IN2/c6-5-2-1-4(3-7)8-5/h1-2,8H

InChI Key

ZNMQUFWVDRQHRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)I)C#N

Origin of Product

United States

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